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Introduction
ALC-0315, a potent ionizable cationic lipid, has emerged as a critical component in lipid

nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics, including small

interfering RNA (siRNA) and self-amplifying RNA (saRNA). Its ability to efficiently encapsulate

and facilitate the cytoplasmic delivery of RNA payloads has positioned it as a key excipient in

both research and clinical applications, most notably in the Pfizer-BioNTech COVID-19 mRNA

vaccine.[1][2] This document provides detailed application notes and experimental protocols for

utilizing ALC-0315 in siRNA and saRNA delivery systems.

Application Notes
ALC-0315 is an integral part of a multi-component LNP system, which also typically includes a

PEGylated lipid, a helper phospholipid, and cholesterol.[3] The ionizable nature of ALC-0315 is

central to its function; at a low pH, such as during LNP formulation, it is positively charged,

enabling strong electrostatic interactions with the negatively charged RNA backbone.[4] At

physiological pH, ALC-0315 is nearly neutral, which is thought to reduce non-specific

interactions and increase circulation time.[5] Upon endocytosis into the target cell, the acidic

environment of the endosome protonates ALC-0315, leading to destabilization of the

endosomal membrane and subsequent release of the RNA cargo into the cytoplasm.[1][3]
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For siRNA-mediated gene silencing, ALC-0315-containing LNPs have demonstrated superior

potency compared to other ionizable lipids like DLin-MC3-DMA, particularly for delivery to

hepatocytes and hepatic stellate cells (HSCs).[6][7] Studies in mice have shown that ALC-0315
LNPs can achieve a more significant knockdown of target proteins.[6][7] However, it is

important to note that at higher doses, ALC-0315 LNPs have been associated with increased

markers of liver toxicity.[6][8]

ALC-0315 for saRNA Delivery
In the context of saRNA delivery, which involves a much larger RNA payload than siRNA, ALC-
0315 has also shown significant promise. Optimization studies have revealed that ALC-0315-

based LNP formulations lead to higher levels of protein expression compared to those

formulated with MC3.[4] The formulation parameters, including the lipid ratios and aqueous

phase pH, are critical for optimizing the physicochemical properties and functional performance

of saRNA-LNPs.[4]

Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of ALC-0315
and DLin-MC3-DMA for siRNA delivery in mice.

Table 1: In Vivo siRNA-Mediated Knockdown Efficiency

Target
Gene

Target
Cell Type

Ionizable
Lipid

Dose
(mg/kg
siRNA)

Residual
mRNA
(%)

Fold
Greater
Knockdo
wn (vs.
MC3)

Referenc
e

Factor VII

(FVII)

Hepatocyte

s
ALC-0315 1 ~15 2 [8]

MC3 1 ~30 - [8]

ADAMTS1

3

Hepatic

Stellate

Cells

ALC-0315 1 31 ± 13 10 [7][8]

MC3 1 86 ± 18 - [7]
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Table 2: In Vivo Liver Toxicity Markers (at 5 mg/kg siRNA dose)

Marker Ionizable Lipid
Value (vs.
control)

Significance Reference

Alanine

Aminotransferas

e (ALT)

ALC-0315 Increased P < 0.001 [6]

MC3
No significant

difference
- [6]

Bile Acids ALC-0315 Increased P < 0.05 [6]

MC3
No significant

difference
- [6]

Experimental Protocols
Protocol 1: Formulation of ALC-0315 LNPs for
siRNA/saRNA Delivery
This protocol describes a general method for preparing ALC-0315 LNPs using microfluidic

mixing.

Materials:

ALC-0315

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

siRNA or saRNA

Ethanol (200 proof, anhydrous)
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Sodium Acetate Buffer (25 mM, pH 4.0)

Phosphate-Buffered Saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

Prepare Lipid Stock Solution: Dissolve ALC-0315, DSPC, cholesterol, and DMG-PEG2000

in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5 for a standard formulation). The total

lipid concentration in the ethanol phase is typically around 12.5 mM.

Prepare RNA Solution: Dissolve the siRNA or saRNA in 25 mM sodium acetate buffer (pH

4.0) to the desired concentration.

Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's

instructions. The aqueous-to-organic phase ratio can be adjusted to control the final LNP

size.[9] A common starting ratio is 3:1 (aqueous:organic).

LNP Formation: Pump the lipid-ethanol solution and the RNA-aqueous solution through the

microfluidic device at a set flow rate. The rapid mixing of the two phases will induce the self-

assembly of the LNPs, encapsulating the RNA.

Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove

the ethanol and exchange the buffer.

Sterilization and Storage: Sterile filter the LNP suspension through a 0.22 µm filter. Store the

final LNP formulation at 4°C.

Protocol 2: In Vivo siRNA Delivery in Mice
This protocol outlines a general procedure for systemic siRNA delivery to the liver in mice using

ALC-0315 LNPs.

Materials:

ALC-0315 LNPs encapsulating target siRNA
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Control LNPs encapsulating a non-targeting siRNA (e.g., luciferase siRNA)

8-10 week old mice (e.g., C57BL/6)

Sterile PBS

Insulin syringes

Procedure:

Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the

experiment.

Dose Preparation: Dilute the LNP-siRNA formulation in sterile PBS to achieve the desired

final dose (e.g., 1 mg/kg siRNA). The final injection volume is typically 100-200 µL.

Intravenous Injection: Administer the LNP-siRNA solution to the mice via tail vein injection.

Monitoring: Monitor the animals for any adverse effects.

Sample Collection: At a predetermined time point post-injection (e.g., 48-72 hours),

euthanize the mice and collect blood and liver tissue.

Analysis:

Gene Knockdown: Extract RNA from the liver tissue and perform quantitative real-time

PCR (qRT-PCR) to determine the mRNA levels of the target gene.

Protein Knockdown: Perform a Western blot or ELISA on liver tissue lysates or plasma to

quantify the target protein levels.

Toxicity Assessment: Analyze serum for liver toxicity markers such as ALT and AST.
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Caption: Cellular delivery pathway of ALC-0315 LNPs.
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Caption: Experimental workflow for in vivo siRNA delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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